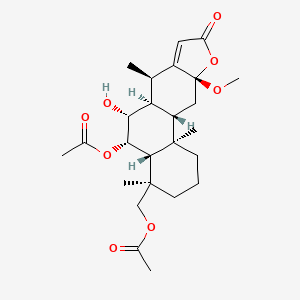

Chagreslactone

Description

Contextualization within Natural Products Chemistry

Natural products chemistry is a field dedicated to the study of chemical compounds derived from living organisms. These compounds, often referred to as secondary metabolites, are not essential for the basic survival of the organism but play crucial roles in interaction with the environment, defense mechanisms, and other specialized functions. Historically, natural products have been an invaluable source of inspiration for new medicines, with a significant percentage of pharmaceuticals being derived from or inspired by these natural scaffolds. nih.gov The vast chemical diversity found in plants, fungi, marine invertebrates, and bacteria represents a largely untapped reservoir for drug discovery and development. nih.govrsc.orgufl.edunih.gov The exploration of these natural sources continues to yield molecules with unique structural features and potent biological activities, driving research in medicinal chemistry and pharmacology. nih.gov

Overview of Diterpenoid Chemical Class Research

Within the vast family of natural products, terpenoids are the largest and most diverse class, with over 40,000 known compounds. nih.gov Diterpenoids, a significant subclass of terpenoids, are C20 compounds derived from the biosynthetic precursor geranylgeranyl diphosphate (B83284) (GGPP). nih.gov This class is characterized by an immense structural diversity, encompassing complex polycyclic skeletons, including tricyclic and tetracyclic systems like the cyathane, fusicoccane, and ent-kaurane types. nih.govresearchgate.netrsc.org

Diterpenoids are particularly abundant in plants and fungi. nih.govufl.edu Fungi, for instance, are a rich source of diterpenoids with unique carbon skeletons and a wide array of biological functions. nih.govresearchgate.net Research into this chemical class is highly active due to the significant pharmacological properties exhibited by many of its members, such as cytotoxic, anti-inflammatory, antimicrobial, and antiviral activities. nih.govrsc.orgmdpi.com The intricate structures and potent bioactivities of diterpenoids make them attractive targets for chemical synthesis, biosynthetic studies, and drug discovery programs. rsc.orgrsc.orgnih.gov

Significance of Chagreslactone as a Naturally Occurring Bioactive Compound

This compound is a naturally occurring diterpenoid that exemplifies the structural complexity and biological potential of its chemical class. si.edu It was first isolated as a minor constituent from the leaves of Myrospermum frutescens, a plant from the Fabaceae family, as part of a drug discovery program focused on tropical diseases. si.edubvsalud.org The compound is named after the Chagres River in Panama, highlighting the geographical region of its discovery. si.eduontosight.ai More recently, this compound has also been isolated from Caesalpinia minax. researchgate.net

Structurally, this compound is classified as a cassane diterpene. si.edu The cassane skeleton is derived from the pimarane (B1242903) framework through the migration of a methyl group. si.edu The significance of this compound lies in its identification as a bioactive compound. Initial studies investigated its activity against Trypanosoma cruzi, the protozoan parasite that causes Chagas' disease, a major health issue in Latin America. si.edu This positions this compound as a compound of interest in the search for new therapeutic agents from natural sources.

Scope and Objectives of Academic Investigations into this compound

The primary academic investigations into this compound have been centered on several key objectives. The initial and most fundamental goal was its isolation and purification from its natural source, Myrospermum frutescens. si.edu This was followed by comprehensive structural elucidation. Researchers employed a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS), as well as UV and IR spectroscopy, to determine its complex molecular structure and relative stereochemistry. si.edu

A major driver for the research was bioactivity screening. As part of the Panama-ICBG (International Cooperative Biodiversity Groups) Project, which uses ecological insights for drug discovery, this compound and its related isolated compounds were assayed for their potential to combat tropical diseases. si.edu Specifically, the objective was to evaluate its efficacy against both the extracellular and intracellular forms of the Trypanosoma cruzi parasite. si.edubvsalud.org These investigations aimed to identify new lead compounds for the development of treatments for Chagas' disease and to understand the structure-activity relationships within this series of cassane diterpenes. si.edu

Research Findings on this compound

| Property | Finding | Reference |

|---|---|---|

| Compound Name | This compound | si.edu |

| Chemical Class | Cassane Diterpene | si.edu |

| Molecular Formula | C₂₅H₃₆O₈ | si.edu |

| Natural Source | Isolated from the leaves of Myrospermum frutescens and Caesalpinia minax. | si.eduresearchgate.net |

| Structure | 6β,18-diacetoxy-(13),15-ene-7β-hydroxy-12-methoxycassan-12,16-olide | si.edu |

| Method of Elucidation | Structure and relative stereochemistry were determined using NMR spectroscopy (¹H, ¹³C, HMBC, NOESY), in combination with UV, IR, and HREIMS spectral data. | si.edu |

| Reported Bioactivity | Assayed for activity against the extracellular and intracellular forms of Trypanosoma cruzi, the parasite responsible for Chagas' disease. | si.edu |

Structure

2D Structure

3D Structure

Properties

CAS No. |

799269-22-0 |

|---|---|

Molecular Formula |

C25H36O8 |

Molecular Weight |

464.5 g/mol |

IUPAC Name |

[(4R,5S,6R,6aS,7R,10aR,11bR)-5-acetyloxy-6-hydroxy-10a-methoxy-4,7,11b-trimethyl-9-oxo-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-yl]methyl acetate |

InChI |

InChI=1S/C25H36O8/c1-13-16-10-18(28)33-25(16,30-6)11-17-19(13)20(29)21(32-15(3)27)22-23(4,12-31-14(2)26)8-7-9-24(17,22)5/h10,13,17,19-22,29H,7-9,11-12H2,1-6H3/t13-,17?,19-,20+,21+,22?,23-,24+,25+/m0/s1 |

InChI Key |

HDDNZVWBRRAOGK-QVANJIRPSA-N |

SMILES |

CC1C2C(CC3(C1=CC(=O)O3)OC)C4(CCCC(C4C(C2O)OC(=O)C)(C)COC(=O)C)C |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H]([C@H](C3[C@](CCC[C@@]3(C2C[C@@]4(C1=CC(=O)O4)OC)C)(C)COC(=O)C)OC(=O)C)O |

Canonical SMILES |

CC1C2C(CC3(C1=CC(=O)O3)OC)C4(CCCC(C4C(C2O)OC(=O)C)(C)COC(=O)C)C |

solubility |

not available |

Origin of Product |

United States |

Isolation, Characterization, and Natural Occurrence of Chagreslactone

Discovery and Initial Isolation from Botanical Sources

Chagreslactone was first identified as a minor constituent from the leaves of Myrospermum frutescens, a plant species belonging to the Fabaceae family. si.edubvsalud.orgresearchgate.net This discovery was the result of a bio-organic chemistry study focused on identifying novel diterpenes. si.edu Alongside this compound, other cassane and cleistanthane diterpenes were also isolated from this plant. si.edubvsalud.orgresearchgate.net

Identification in Other Plant Genera (e.g., Caesalpinia minax)

Subsequent research has expanded the known botanical sources of this compound. The compound has also been isolated from the seeds of Caesalpinia minax. researchgate.nettiprpress.comtiprpress.com This finding is significant as it marks the first time this compound was obtained from a plant within the Caesalpinia genus. researchgate.nettiprpress.comtiprpress.com The presence of this compound in both Myrospermum and Caesalpinia genera suggests a potentially wider distribution within the plant kingdom than initially understood. si.eduresearchgate.net

Occurrence in Endophytic Microorganisms

The natural occurrence of this compound is not limited to the plant kingdom. Investigations into endophytic microorganisms, which reside within plant tissues, have revealed their capacity to produce a diverse array of secondary metabolites. researchgate.netnih.govnih.gov

Fungal Production of this compound-related Metabolites

While direct production of this compound by endophytic fungi is an area of ongoing research, studies have shown that these microorganisms are a rich source of various bioactive secondary metabolites, including compounds structurally related to this compound. researchgate.netfrontiersin.org Fungi, in particular, are known to produce a wide spectrum of metabolites to interact with their host and environment. researchgate.netfrontiersin.org The potential for endophytic fungi to synthesize this compound or its precursors remains a subject of scientific interest.

Chromatographic Separation Methodologies for this compound Isolation

The isolation of this compound from its natural sources relies on various chromatographic techniques. Column chromatography is a fundamental method used in the initial separation of compounds from plant extracts. tiprpress.comyoutube.comyoutube.com In the case of isolating compounds from Caesalpinia minax, repeated silica (B1680970) gel column chromatography was employed to purify the constituents, including this compound. researchgate.nettiprpress.comtiprpress.com High-performance liquid chromatography (HPLC) is another powerful technique that can be utilized for the fine separation and purification of such compounds. nih.gov

Initial Spectroscopic Characterization Methods for this compound Samples

The structural elucidation of this compound was achieved through a combination of spectroscopic methods. si.edubvsalud.orgresearchgate.net High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) was used to determine the molecular formula of this compound as C₂₅H₃₂O₈. si.edu Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provided detailed information about the carbon skeleton and the connectivity of atoms. si.edu Additional spectroscopic data from Infrared (IR) and Ultraviolet (UV) spectroscopy were also instrumental in confirming the structure of the compound. si.edubvsalud.orgresearchgate.net

Elucidation of the Chemical Structure and Stereochemistry of Chagreslactone

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural determination of chagreslactone. si.eduresearchgate.netbvsalud.org This powerful, non-destructive technique provides detailed information about the carbon-hydrogen framework of the molecule.

One-Dimensional NMR Techniques (e.g., ¹H, ¹³C)

Initial analysis using one-dimensional NMR techniques provided the first glimpses into the molecular structure of this compound. The ¹H NMR spectrum revealed signals characteristic of a cassane diterpene, including the presence of an acetylated geminal methyl group at C-4. si.edu Key signals also included a methoxy (B1213986) methyl singlet at δ 3.20 and a second acetate (B1210297) methyl singlet at δ 2.11. si.edu

The ¹³C NMR spectrum was instrumental in identifying the total number of carbon atoms and their chemical environments. It showed 22 distinct resonances, and key signals included those for two olefinic carbons (δ 116.3 and 170.8) and three carbonyl carbons (δ 170.1, 171.0, and 172.6). si.edu These carbonyl signals, along with the olefinic carbons, accounted for four of the eight degrees of unsaturation implied by the molecular formula, suggesting a tetracyclic structure for the metabolite. si.edu

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| 1 | 38.9 | 1.20, 1.65 |

| 2 | 19.1 | 1.55, 1.75 |

| 3 | 42.1 | 1.10, 1.45 |

| 4 | 37.8 | - |

| 5 | 48.2 | 1.38 |

| 6 | 73.0 | 5.58 |

| 7 | 72.3 | 3.65 |

| 8 | 45.1 | 1.80 |

| 9 | 49.9 | 1.53 |

| 10 | 37.2 | - |

| 11 | 28.9 | 1.60, 1.70 |

| 12 | 107.8 | - |

| 13 | 170.8 | - |

| 14 | 32.2 | 3.38 |

| 15 | 116.3 | 5.86 |

| 16 | 170.1 | - |

| 17 | 16.3 | 1.28 (s) |

| 18 | 72.3 | 3.74, 3.93 (d, 11.0) |

| 19 | 21.8 | 1.05 (s) |

| 20 | 16.9 | 0.85 (s) |

| OMe | 50.1 | 3.20 (s) |

| OAc | 172.6, 21.2 | 2.11 (s) |

| OAc | 171.0, 21.5 | - |

Data sourced from Torres-Mendoza et al. (2004). si.edu

Two-Dimensional NMR Correlation Experiments (e.g., COSY, HMQC, HMBC, NOESY)

To assemble the complete structure of this compound, a suite of two-dimensional NMR experiments was employed. si.eduresearchgate.net These experiments reveal the connectivity between different atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identified proton-proton couplings, helping to trace out the spin systems within the molecule's rings and side chains. libretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlated directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment revealed long-range (2-3 bond) correlations between protons and carbons. cam.ac.uk For instance, a three-bond correlation was observed from the methoxy methyl singlet (δ 3.20) to the hemiacetal carbon C-12 (δ 107.8). si.edu Additionally, correlations from H-8 (δ 1.80) to C-7, C-9, C-14, and C-17, and from the olefinic H-15 (δ 5.86) to C-13, C-14, C-16, and C-12 were instrumental in confirming the proposed structure. si.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provided information about the spatial proximity of protons, which was vital for determining the relative stereochemistry of the molecule. si.eduucl.ac.uk

Mass Spectrometry (MS) for Molecular Formula Derivation and Fragmentation Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) played a key role in determining the molecular formula of this compound. The data indicated a molecular formula of C₂₄H₃₂O₈, which implies eight degrees of unsaturation. si.edu This information was consistent with the structural features identified by NMR spectroscopy. si.eduresearchgate.netbvsalud.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Inference

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provided complementary information about the functional groups present in this compound. si.eduresearchgate.netbvsalud.org While specific IR absorption bands and UV-Vis maxima for this compound are not detailed in the primary literature, IR spectroscopy would be expected to show absorptions for hydroxyl groups, ester carbonyls, and carbon-carbon double bonds, consistent with the determined structure. si.edu

Determination of Relative Stereochemistry via Spectroscopic Correlations

The relative stereochemistry of this compound was deduced from a combination of 1D Nuclear Overhauser Effect (NOE) difference experiments and 2D NOESY data. si.edu In 1D NOE experiments, irradiation of H-6 (δ 5.58) resulted in enhancements of the signals for H-5 (δ 1.38) and the H₂-18 protons (δ 3.74 and 3.93). si.edu Irradiation of H-7 (δ 3.65) enhanced the resonances of H-5 and H-9 (δ 1.53). si.edu These observations, confirmed by the 2D NOESY data, established β-orientations for both the acetate group at C-6 and the lactone ring, with an α-orientation for the acetoxymethylene group at C-18. si.edu Furthermore, NOESY correlations between the methoxy and CH₃-17 methyl singlets, and between H-14 (δ 3.38) and H-8 (δ 1.80), assigned α-orientations to both the methoxy and CH₃-17 groups. si.edu

Assignment of Absolute Stereochemistry (e.g., Mosher Ester Method, X-ray Crystallography of Derivatives)

While the relative stereochemistry of this compound was determined spectroscopically, the absolute stereochemistry has not been explicitly reported. si.eduresearchgate.netbvsalud.org The absolute configuration of a related cassane diterpene from the same source was determined using the modified Mosher ester method. si.edu This chemical derivatization technique, which involves forming esters with a chiral reagent and analyzing the resulting NMR shifts, could potentially be applied to this compound or its derivatives to establish its absolute stereochemistry. oregonstate.eduyoutube.com Alternatively, X-ray crystallography of a suitable crystalline derivative of this compound would provide unambiguous assignment of its absolute configuration.

Computational Chemistry Approaches in Stereochemical Confirmation

While the relative stereochemistry of this compound was successfully determined by spectroscopic methods like NOESY, the confirmation of absolute stereochemistry for complex natural products is often accomplished using computational chemistry approaches. researchgate.net For the broader class of cassane and norcassane diterpenes, quantum chemical calculations are a standard and powerful tool. researchgate.net

Specifically, the calculation of Electronic Circular Dichroism (ECD) spectra has become a key method for establishing the absolute configuration of newly isolated diterpenes. researchgate.net This approach involves:

Generating theoretical ECD spectra for possible stereoisomers of a molecule using methods like Time-Dependent Density Functional Theory (TD-DFT).

Comparing these computationally generated spectra with the experimentally measured ECD spectrum of the natural product.

A match between the experimental and a calculated spectrum allows for the confident assignment of the absolute stereochemistry.

In studies of other cassane diterpenes isolated from genera like Caesalpinia, researchers have successfully used ECD calculations to determine the absolute configurations of new compounds. researchgate.net This demonstrates the utility and acceptance of computational methods in the structural elucidation of this chemical class.

For this compound itself, the original report by Torres-Mendoza et al. in 2004 primarily relied on NOESY data to define its relative stereochemistry. researchgate.net While direct application of computational chemistry for the stereochemical confirmation of this compound has not been detailed in subsequent literature, it represents a modern technique widely used for analogous structures. researchgate.net

Biosynthetic Pathways and Precursors of Chagreslactone

General Diterpene Biosynthesis Overview

Diterpenes are a large and diverse class of C20 natural products derived from four isoprene (B109036) units. biorxiv.org Their biosynthesis begins with the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). jmb.or.krmdpi.com In fungi, the source organisms for chagreslactone, these precursors are synthesized via the mevalonate (B85504) (MVA) pathway. sjtu.edu.cnresearchgate.net Three molecules of IPP and one molecule of DMAPP are condensed by geranylgeranyl diphosphate synthase (GGPPS) to form the linear C20 precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP). jmb.or.krnih.gov

The vast structural diversity of diterpenoids arises from the initial cyclization of the linear GGPP precursor, a process catalyzed by a class of enzymes known as diterpene synthases (diTPSs). biorxiv.orgnih.gov These enzymes are broadly categorized into two classes based on their catalytic mechanisms. nih.gov

Class II diTPS: These enzymes typically possess a characteristic DXDD motif and initiate cyclization by protonating the terminal double bond of GGPP. nih.govacs.org This process usually leads to the formation of a bicyclic diphosphate intermediate, such as copalyl diphosphate (CPP) or its enantiomer, ent-CPP. biorxiv.orgmdpi.comnih.gov

Class I diTPS: These enzymes contain a conserved DDXXD motif responsible for binding a divalent metal ion cofactor. jmb.or.krnih.gov They catalyze the ionization of the diphosphate moiety from either GGPP or the bicyclic intermediate produced by Class II enzymes, generating a carbocation that undergoes further cyclization, rearrangement, and termination steps (e.g., deprotonation or reaction with water) to yield a stable diterpene scaffold. nih.gov

In many fungi, these two distinct catalytic functions are often fused into a single bifunctional protein. sjtu.edu.cnacs.org Following the formation of the core hydrocarbon skeleton, the diterpene undergoes a series of post-modification reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which introduce oxygen-containing functional groups (e.g., hydroxyl, carbonyl) and can trigger further skeletal rearrangements, greatly expanding the chemical diversity of the final products. biorxiv.orgoup.com

| Precursor | Description | Enzyme Class |

| Isopentenyl Diphosphate (IPP) | The fundamental C5 building block for all terpenoids. jmb.or.krmdpi.com | - |

| Dimethylallyl Diphosphate (DMAPP) | An isomer of IPP, also a C5 building block. jmb.or.krmdpi.com | - |

| Geranylgeranyl Diphosphate (GGPP) | The universal C20 linear precursor for all diterpenoids, formed from IPP and DMAPP. jmb.or.krnih.govnih.gov | Geranylgeranyl Diphosphate Synthase (GGPPS) |

| Diterpene Skeletons | Diverse cyclic structures formed from GGPP. biorxiv.orgnih.gov | Diterpene Synthases (diTPS) |

| Oxygenated Diterpenoids | Diterpene skeletons decorated with hydroxyl, carbonyl, or other groups. biorxiv.orgoup.com | Cytochrome P450s (CYPs) and other modifying enzymes |

Postulated Biosynthetic Route to the Cassane Skeleton

This compound is a member of the cassane-type diterpenoid family, characterized by a specific tricyclic carbon framework. nih.govbvsalud.orgrsc.org The biosynthesis of the cassane skeleton is believed to be a rearrangement product of a pimarane (B1242903) precursor. acs.orgresearchgate.net The proposed pathway commences with the universal diterpene precursor, GGPP. nih.govpreprints.org

The biosynthesis is thought to proceed through the following key stages:

Initial Cyclization: GGPP undergoes an intramolecular cyclization to form a pimarane-type diterpene intermediate. nih.gov This initial cyclization establishes the fundamental tricyclic ring system.

Rearrangement and Cyclization: The pimarane intermediate is then proposed to undergo further cyclization and rearrangement to form a key cassane intermediate. nih.gov

Oxidative Modifications: This cassane intermediate is subsequently subjected to a series of oxidation reactions to introduce various oxygen functionalities. nih.gov

Lactone Formation: For lactone-type cassane diterpenoids such as this compound, the pathway culminates in an oxidation and subsequent esterification (lactonization) step to form the characteristic butanolide lactone ring. nih.gov This is a common feature among many cassane derivatives isolated from natural sources. nih.gov

A plausible biosynthetic pathway for related cassane derivatives suggests that a key intermediate is generated from the pimarane precursor via cyclization, which then undergoes a cascade of oxidations to yield the final structures. nih.gov

Specific Enzymatic Transformations Implicated in this compound Biosynthesis

While the specific enzymes responsible for this compound biosynthesis have not been definitively characterized, their functions can be inferred from well-studied diterpenoid biosynthetic pathways. The process is a multi-step enzymatic cascade. nih.govmit.edu

The key enzymatic transformations likely include:

Diterpene Synthase (diTPS) Activity: A bifunctional diTPS is likely responsible for converting GGPP into the initial cassane or a precursor pimarane skeleton. This would involve both a Class II cyclase function for the initial protonation-initiated cyclization and a Class I synthase function for the subsequent rearrangement and termination steps. sjtu.edu.cnnih.gov

Cytochrome P450 Monooxygenase (CYP) Activity: A suite of CYP enzymes is almost certainly involved in the extensive oxidation of the cassane scaffold. biorxiv.orgoup.com These enzymes are responsible for the regioselective and stereoselective hydroxylation of non-activated C-H bonds, a critical step in creating the oxygenation pattern observed in this compound. oup.comnih.gov The promiscuity of some CYPs allows them to accept a variety of structurally related substrates, contributing to the diversity of diterpenoids produced by a single organism. biorxiv.org

Dehydrogenase/Oxidase Activity: The formation of the α,β-unsaturated lactone ring in this compound would require specific oxidoreductases. This likely involves the oxidation of a primary alcohol to an aldehyde and then to a carboxylic acid, followed by an intramolecular esterification (lactonization), a process that can be catalyzed by specific enzymes. nih.gov

The precise sequence and interplay of these enzymes define the final structure of this compound.

| Enzyme Type | Postulated Role in this compound Biosynthesis | General Function |

| Diterpene Synthase (diTPS) | Catalyzes the cyclization of GGPP to form the core pimarane/cassane skeleton. nih.govacs.org | Formation of diverse diterpene hydrocarbon scaffolds from GGPP. nih.gov |

| Cytochrome P450 (CYP) | Performs multiple, specific oxidation steps on the diterpene skeleton. biorxiv.orgoup.com | Introduces oxygen atoms into substrates, leading to hydroxylation and other modifications. oup.com |

| Oxidoreductases | Catalyzes the formation of the butanolide lactone ring via oxidation. nih.gov | Catalyze oxidation-reduction reactions, such as the conversion of alcohols to aldehydes or carboxylic acids. |

Comparative Biosynthetic Analysis with Related Diterpenoids

The biosynthetic pathway to this compound shares common origins with a vast array of other diterpenoids but diverges at key points to create the unique cassane structure.

Comparison with other Cassane Diterpenoids: The biosynthesis of this compound is closely related to that of other cassane diterpenoids, such as pulchins A and B. nih.gov All are believed to originate from GGPP via a common pimarane intermediate. nih.gov The structural differences between them, such as the presence of a furan (B31954) ring versus a lactone ring, arise from the specific downstream enzymatic machinery, particularly the suite of CYP450s and oxidoreductases present in the source organism. nih.govnih.gov

Comparison with Abietane (B96969) Diterpenoids: Abietane-type diterpenes, such as the resin acids found in conifers, also derive from GGPP. oup.comrsc.org Their biosynthesis involves the formation of a copalyl diphosphate intermediate, which is then converted to the abietane skeleton. While the initial precursors are the same, the specific cyclization cascade catalyzed by their respective diTPS enzymes leads to a different tricyclic core structure. oup.com The subsequent oxidations, often at the C-18 position, are also catalyzed by CYPs, highlighting a case of convergent evolution for similar functionalization on different scaffolds. oup.com

Comparison with Gibberellins: Gibberellins, a class of plant hormones, are also diterpenoids derived from GGPP. oup.com Their biosynthesis proceeds through the intermediate ent-kaurene, which is synthesized from GGPP via ent-copalyl diphosphate. biorxiv.org This pathway highlights how a different stereochemical course in the initial cyclization (leading to the ent-series) directs the precursor into a completely different metabolic fate—primary metabolism (phytohormones) versus specialized metabolism (as seen with this compound). oup.com

Investigation of Ecological and Biological Factors Influencing Biosynthesis in Source Organisms

This compound is produced by a fungal source. bvsalud.org The biosynthesis of such specialized metabolites in fungi is not constitutive but is often tightly regulated and influenced by a variety of ecological and biological cues. researchgate.net These factors can trigger the expression of biosynthetic gene clusters (BGCs) that are often silent under standard laboratory conditions. nih.gov

Potential influencing factors include:

Nutrient Availability: The composition of the growth medium, including the types and concentrations of carbon and nitrogen sources, can significantly impact the production of secondary metabolites. researchgate.net

Environmental Stress: Factors such as pH shifts, temperature changes, osmotic stress, and oxidative stress are known to induce secondary metabolism in fungi as a potential survival mechanism. researchgate.net

Interspecies Interactions: Fungal secondary metabolites are crucial for mediating ecological interactions. nih.gov Their production can be triggered by the presence of competing microbes (chemical defense), symbiotic partners, or host organisms (in the case of pathogenic or endophytic fungi). nih.govacs.org Intriguingly, many fungi that possess the genetic machinery for labdane-related diterpenoid biosynthesis are associated with plants, suggesting these compounds may play a role in plant-fungal interactions. acs.org

Oxygen Supply: Aeration is a critical factor, as many key enzymatic steps in diterpenoid biosynthesis, particularly the extensive oxidations catalyzed by CYP450s, are oxygen-dependent. sjtu.edu.cn

Understanding these triggers is essential for optimizing the production of this compound in culture and for comprehending its natural ecological role. researchgate.net

Chemical Synthesis and Structural Modification of Chagreslactone and Analogues

Strategies for the Total Synthesis of Cassane Diterpenoids

The total synthesis of cassane diterpenoids, including furanoditerpenoids and those featuring a butenolide lactone ring similar to chagreslactone, is a formidable task due to their structural complexity and dense stereochemistry. consensus.app Chemists have devised several strategies to construct the characteristic 6/6/6/5 carbon skeleton.

A common approach involves the convergent assembly of the complex framework from simpler, often commercially available starting materials. researchgate.net One prominent strategy relies on the Diels-Alder reaction to rapidly construct the core ring system. researchgate.netchemrxiv.orgacs.org For instance, an intermolecular Diels-Alder reaction can assemble the target framework, followed by a carefully planned sequence of oxidations to achieve the desired oxygenation pattern found in the natural product. researchgate.net An alternative is the intramolecular Diels-Alder reaction, which has been used to form a pentacyclic intermediate that serves as a versatile keystone for accessing a variety of cassane natural products through subsequent transformations. chemrxiv.orgacs.org

Other strategies begin with readily available natural products as chiral starting points. An expeditious route to cassane-type furanoditerpenes has been developed starting from (+)-sclareolide, an inexpensive natural lactone. researchgate.netresearchgate.net This approach utilizes a solvent-free Diels-Alder cycloaddition and a decarboxylative dienone-phenol rearrangement as key steps in a highly efficient, atom- and step-economical synthesis. researchgate.netresearchgate.net Similarly, abietic acid, a major component of rosin, has been used as a starting material for the semisynthesis of aromatic cassane diterpenes like taepeenin F. researchgate.netnih.gov

A conceptually new approach has been developed for the related casbane diterpenes, which could be adapted for cassanes. This strategy features a catalyst-controlled intramolecular cyclopropanation, followed by ring-closing alkyne metathesis to efficiently form the macrobicyclic framework, showcasing the power of modern catalytic methods in tackling these complex targets. nih.gov

The construction of the complex cassane skeleton relies on a toolkit of powerful chemical reactions. These transformations are chosen for their efficiency, selectivity, and ability to build molecular complexity rapidly.

One of the most crucial methodologies is the Diels-Alder reaction . Both intermolecular and intramolecular versions are employed to form the fused ring system. For example, a diastereoselective Diels-Alder reaction between an enantiomerically pure vinyl-cyclohexene and benzo[b]furan-4,7-dione has been used to create the aromatic C-ring and substituted B-ring with high selectivity. researchgate.net In other syntheses, an exo-selective intramolecular Diels-Alder reaction of a furanoquinone monoketal is a key step to furnish a pentacyclic intermediate. chemrxiv.orgacs.org

The Baeyer-Villiger oxidation is another fundamental transformation, particularly for installing the lactone or ester functionalities found in many natural products. rsc.org This reaction converts a cyclic ketone into a lactone and has been employed in the synthesis of various complex molecules, often with high regioselectivity using reagents like meta-chloroperoxybenzoic acid (m-CPBA). rsc.org

Other important transformations include:

Ring-Closing Metathesis (RCM) : Used to form large rings, such as the macrobicyclic framework of casbane diterpenes, often employing Grubbs catalysts. nih.govacs.org

Birch Reduction : A chemoselective reduction used to process aromatic intermediates, as seen in the reduction of a pentacyclic furfuryl ketal to access the core skeleton. chemrxiv.org

Dienone-Phenol Rearrangement : An unprecedented decarboxylative version of this rearrangement was a key step in a short synthesis of cassane diterpenes from (+)-sclareolide. researchgate.netresearchgate.net

Oxidative Dearomatization : A reaction using reagents like lead tetraacetate to convert a phenol (B47542) into an enone, setting the stage for a subsequent Diels-Alder reaction. chemrxiv.org

Cross-Coupling Reactions : Reactions like the Suzuki cross-coupling are used to form key carbon-carbon bonds in the construction of complex ring systems. acs.org

| Synthetic Transformation | Purpose in Cassane/Lactone Synthesis | Example Reagents/Catalysts | Reference(s) |

| Diels-Alder Reaction | Construction of the core polycyclic ring system | Heat, Lewis acids, Hexafluoro-2-propanol (HFIP) | researchgate.netchemrxiv.orgacs.org |

| Baeyer-Villiger Oxidation | Formation of the characteristic lactone ring from a ketone | m-CPBA, Peracids, Monooxygenases | rsc.org |

| Ring-Closing Metathesis | Formation of macrocycles | Grubbs Catalyst | nih.govacs.org |

| Birch Reduction | Chemoselective reduction of aromatic rings | Na/Li in liquid NH₃, alcohol | chemrxiv.org |

| Dienone-Phenol Rearrangement | Aromatization and ring construction | Acid catalysts (e.g., p-TsOH) | researchgate.netresearchgate.net |

| Alkyne Metathesis | Closure of strained macrobicyclic frameworks | Molybdenum or tungsten alkylidyne complexes | nih.gov |

A primary challenge in the synthesis of complex natural products like cassane diterpenoids is controlling the precise three-dimensional arrangement of atoms, known as stereochemistry. consensus.appnumberanalytics.com These molecules often possess numerous contiguous stereocenters, and establishing the correct relative and absolute configuration is paramount.

Chemists employ several strategies to achieve stereocontrol:

Substrate Control : This approach utilizes the existing stereocenters in a molecule to direct the stereochemical outcome of a subsequent reaction. The inherent conformational preferences of a complex intermediate can lead to highly diastereoselective transformations, such as in certain Diels-Alder researchgate.net and Ireland-Claisen rearrangement reactions. acs.org

Reagent or Catalyst Control : Chiral catalysts or reagents are used to induce asymmetry. For example, the Corey-Bakshi-Shibata (CBS) reduction can produce an enantioenriched alcohol, which then serves as a chiral building block for the rest of the synthesis. chemrxiv.org Similarly, rhodium-catalyzed intramolecular cyclopropanation proceeds under catalyst control, allowing access to specific stereoisomers. nih.gov

Use of Chiral Pool Starting Materials : The synthesis can begin with an enantiomerically pure natural product, such as (+)-sclareolide researchgate.netresearchgate.net or an enzymatically resolved cyclohexenone derivative, researchgate.net transferring the inherent chirality of the starting material to the final product.

Strategic Epimerization : In some cases, an undesired stereoisomer is formed initially and then converted to the desired one. For instance, an undesired trans-decalin intermediate was epimerized to the desired cis-fused system using a base like potassium tert-butoxide (t-BuOK). chemrxiv.org

The stereoselective installation of vicinal quaternary centers remains a particularly difficult problem due to steric hindrance. rsc.org Overcoming these challenges often requires the development of novel synthetic methods and carefully designed multi-step sequences. rsc.org

Key Synthetic Transformations and Methodologies

Semisynthesis and Derivatization of this compound

While the total synthesis of complex natural products is a powerful demonstration of chemical innovation, semisynthesis offers a more practical route for producing analogues for research. This approach chemically modifies a readily available natural product that shares a common structural core with the target molecule. For cassane diterpenoids like this compound, abundant natural products such as abietic acid serve as ideal starting points. nih.gov

The modification of specific functional groups on the cassane skeleton is crucial for preparing derivatives and completing a semisynthesis. nih.gov These modifications can alter the molecule's properties or enable further synthetic transformations. The semisynthesis of the cassane diterpenoid taepeenin F from abietic acid provides a clear example of this process. nih.gov

Key functional group modifications in this synthesis include:

Nucleophilic Addition : To introduce the characteristic methyl group at C-14 of the cassane skeleton, a 1,2-nucleophilic addition of methyllithium (B1224462) (MeLi) to a dienone intermediate was employed. nih.gov

Oxidation : The resulting tertiary alcohol was oxidized to a dienone using Dess-Martin periodinane (DMP). nih.gov

Aromatization : The dienone was converted into a phenol by refluxing with p-toluenesulfonic acid (p-TsOH), creating the aromatic ring common to many cassanes. nih.gov

O-methylation : The newly formed phenol group was methylated to protect it or modify activity. nih.gov

Formylation : A formyl group was introduced via an ipso-substitution of an isopropyl group using dichloromethyl methyl ether and aluminum trichloride. nih.gov

Lactone Ring Construction : The final lactone ring was constructed from a salicylaldehyde (B1680747) intermediate through a sequence involving reduction and a palladium-catalyzed carbonylative reaction. nih.gov

These transformations highlight how chemists can selectively manipulate different parts of a complex molecule to build new structures. The purpose of modifying functional groups is often to probe biological activity, improve stability, or attach labels for research. umontpellier.frnih.gov

A primary goal of synthesis and semisynthesis is to generate a library of structural analogues—molecules that are structurally similar to the parent natural product but with specific variations. By systematically altering parts of the molecule, researchers can investigate structure-activity relationships (SAR), identifying the key functional groups responsible for a compound's biological effects. researchgate.net

In the context of cassane diterpenoids, numerous analogues have been synthesized and evaluated for potential therapeutic properties. For example, a set of thirteen cassane-type diterpenes and their 14-desmethyl analogs were synthesized to evaluate their anti-inflammatory activity. researchgate.net This research measured the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated cells. The study found that certain synthetic intermediates and final products exhibited significant anti-inflammatory effects, with some reaching 100% NO inhibition. researchgate.net Such studies are essential for identifying promising lead compounds for further drug development. chemrxiv.org

| Cassane Analogue/Intermediate | Starting Material | Investigated Biological Activity | Key Finding | Reference(s) |

| Taepeenin F | Abietic Acid | Anti-inflammatory | Salicylaldehyde intermediate 21 was the most active compound against several tumor cell lines. | researchgate.netnih.gov |

| (5α)-vouacapane-8(14),9(11)-diene | (+)-Sclareolide | Antibacterial | The related benthaminin 1 showed activity against Staphylococcus aureus. | researchgate.net |

| Various Cassane Derivatives (e.g., 16, 20) | Abietic Acid | Anti-inflammatory (NO inhibition) | Compounds 16 and 20 showed the greatest anti-inflammatory effect with low IC₅₀ values. | researchgate.net |

| (+)-1-Deacetylcaesalmin C | (R)-diene | Stimulation of brown adipocyte respiration | Identified as a promising lead compound for tackling obesity. | chemrxiv.orgacs.org |

Modification of Functional Groups

Development of Sustainable Synthetic Routes for Lactone Natural Products

The chemical synthesis of natural products, while powerful, often relies on harsh reagents, toxic solvents, and multi-step processes that generate significant waste. Recognizing these environmental concerns, a major focus of modern chemistry is the development of sustainable or "green" synthetic routes. mdpi.com

Traditional chemical synthesis of lactones often involves methods like the Baeyer-Villiger oxidation, which may use strong, hazardous oxidants. rsc.orgmdpi.com While effective, these methods are less desirable from an environmental and consumer standpoint. mdpi.com

More sustainable alternatives are actively being explored:

Biocatalysis and Biotransformation : This approach uses microorganisms or isolated enzymes to perform chemical transformations. Microbial biotransformation of hydroxy fatty acids is a preferred method for producing optically pure lactones with properties similar to those found in nature. mdpi.com The challenge lies in finding sustainable sources for the precursor hydroxy fatty acids and engineering microbes to produce lactones de novo from simple sugars or renewable lipids. mdpi.com

Use of Renewable Feedstocks : A highly innovative strategy utilizes abundant, renewable resources as starting materials. For example, olive oil, which is rich in oleic acid, has been used to synthesize a range of valuable macrocyclic lactones. acs.org The process involves converting the oleic acid to azelaic acid, coupling it with various alkenols, and then performing a ring-closing metathesis reaction under greener conditions to form the final lactone products. acs.org

Metal-Free Catalysis : Many key synthetic reactions rely on precious or toxic transition metals. Developing metal-free alternatives is a key goal of green chemistry. A metal-free aldol (B89426) polymerization has been reported for creating novel n-type donor-acceptor conjugated polymers based on lactone units, providing an inexpensive and more environmentally friendly route to these materials. researchgate.net

These approaches represent a shift towards more economical and environmentally benign methods for producing lactones and other valuable chemical compounds, aligning chemical synthesis with the principles of sustainability. acs.orgresearchgate.net

Mechanistic Investigations of Chagreslactone S Biological Activities

Antitrypanosomal Activity at the Cellular and Molecular Level

The protozoan parasite Trypanosoma cruzi is the causative agent of Chagas disease, a major health issue in Latin America. nih.gov The parasite has a complex life cycle, alternating between extracellular infective forms (trypomastigotes) and intracellular replicative forms (amastigotes). nih.gov The search for effective treatments has led to the investigation of natural products, including diterpenes related to chagreslactone.

This compound is a cassane diterpene isolated from the leaves of Myrospermum frutescens. researchgate.net Research into its biological activity has included the evaluation of related compounds against Trypanosoma cruzi. Studies have demonstrated that chagresnol, a closely related cassane diterpene, exhibits moderate activity against both the intracellular amastigote and the extracellular trypomastigote forms of the parasite. researchgate.net Another associated compound, the cleistanthane diterpenoid chagresnone, showed comparatively lower activity against T. cruzi. researchgate.net This indicates that the cassane diterpene skeleton, characteristic of this compound, is a promising scaffold for antitrypanosomal activity.

While direct cellular targets of this compound within Trypanosoma cruzi have not been definitively identified in the available literature, research on other antitrypanosomal agents points to several critical parasite-specific proteins and pathways that serve as likely targets. One of the most prominent targets in T. cruzi is the trans-sialidase (TS) enzyme. plos.orgnih.gov This enzyme is crucial for the parasite's survival and infectivity, as it transfers sialic acid from host cells to the parasite's surface, aiding in cell invasion and resistance to the host immune response. plos.org

Other vital enzymatic targets for antitrypanosomal compounds include cruzain, the major cysteine protease of T. cruzi, and sterol 14α-demethylase (CYP51), an enzyme essential for the synthesis of parasite-specific sterols. nih.gov Molecular docking studies with other compound classes have shown potential interactions with the active sites of both cruzain and CYP51. nih.gov Given the demonstrated efficacy of related diterpenes, it is plausible that this compound may exert its effect by interacting with one or more of these or other essential parasite proteins.

The molecular mechanism by which this compound may act against T. cruzi is likely rooted in the inhibition of essential enzymatic processes or interference with key metabolic pathways. nih.gov Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, representing a common mechanism for drug action. bgc.ac.in This inhibition can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where the inhibitor binds permanently, often through covalent bonds. researchgate.net

In the context of T. cruzi, a compound like this compound could function as a competitive inhibitor, binding to the active site of an enzyme like trans-sialidase or cruzain and preventing the natural substrate from binding. bgc.ac.in Alternatively, it could act as a non-competitive inhibitor by binding to an allosteric site, a location on the enzyme distinct from the active site, which induces a conformational change that inactivates the enzyme. nih.gov Interference with the CYP51 enzyme, for example, disrupts the parasite's membrane integrity by blocking the synthesis of essential ergosterol (B1671047) precursors, a clear case of metabolic interference. nih.gov

Identification of Cellular Targets within the Parasite

Antiproliferative Activity in Cancer Cell Models

The investigation of natural products for anticancer properties is a significant area of pharmaceutical research. While specific studies on the antiproliferative effects of this compound are not detailed in the reviewed literature, the activity of other diterpenes and natural product extracts against various cancer cell lines provides a framework for its potential in this area.

Numerous studies have demonstrated the cytotoxic effects of various plant-derived compounds against a panel of human cancer cell lines. These lines include hepatocellular carcinoma (HepG-2), chronic myelogenous leukemia (K562), cervical cancer (HeLa), and prostate cancer (DU145). For instance, daphnane-type diterpenes isolated from Daphne genkwa exhibited significant cytotoxic activities against a range of cancer cell lines, including HepG-2, K562, and HeLa. nih.gov Similarly, extracts from various medicinal plants have shown inhibitory effects on these cell lines. waocp.orgnih.govbrieflands.com Although this research does not directly involve this compound, it establishes that related chemical classes possess antiproliferative properties, suggesting that this compound could be a candidate for similar screening.

Table 1: Examples of Antiproliferative Activity of Various Natural Compounds Against Selected Cancer Cell Lines This table provides contextual data on the inhibitory concentrations (IC50) of other natural compounds, as direct data for this compound was not available in the reviewed sources.

| Compound/Extract | Cell Line | Reported IC50 (µg/mL) | Source |

|---|---|---|---|

| Buxus natalensis extract | HepG2 | 78.01 | nih.gov |

| Buxus natalensis extract | DU145 | >100 | nih.gov |

| Satureja bachtiarica extract | K562 | 28.3 | brieflands.com |

| Satureja hortensis extract | HeLa | >200 (31.6% inhibition at 200 µg/mL) | brieflands.com |

| Naringin | HepG2 | Dose-dependent cytotoxicity observed | waocp.org |

| Daphnane-type Diterpenes (various) | HepG2, K562, HeLa | <9.56 µM | nih.gov |

Antiproliferative agents typically exert their effects by disrupting the cell cycle and/or inducing programmed cell death (apoptosis). mdpi.com The cell cycle is a tightly regulated process consisting of phases (G1, S, G2, M) that ensure faithful DNA replication and cell division. atlasgeneticsoncology.org Many cytotoxic compounds can cause cell cycle arrest at specific checkpoints, such as the G0/G1 or G2/M phase, preventing cancer cells from proliferating. atlasgeneticsoncology.orgnih.gov This arrest can provide time for DNA repair or, if the damage is too severe, trigger apoptosis. biorxiv.org

A decrease in cell viability is the ultimate outcome of effective antiproliferative treatment. This is often achieved by activating intrinsic apoptotic pathways. mdpi.com Key events in apoptosis include the loss of mitochondrial membrane potential, activation of caspase enzymes, and DNA fragmentation. mdpi.com The regulation of apoptosis involves a balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). nih.gov A shift in this balance towards pro-apoptotic signals leads to cell death. nih.gov While the specific effects of this compound on cell cycle and viability have not been reported, these are the fundamental mechanisms that would need to be investigated to establish its potential as an anticancer agent.

Induction of Programmed Cell Death (Apoptosis, Necrosis) Pathways

While direct mechanistic studies on this compound are limited, extensive research into the broader class of cassane diterpenes, to which this compound belongs, provides strong indications of its likely mechanisms of action. Studies on various cassane diterpenes have consistently shown the induction of programmed cell death, primarily apoptosis, in both cancer cell lines and pathogenic organisms. mdpi.comnih.govtandfonline.comresearchgate.net

In cancer cells, the apoptotic mechanisms for cassane diterpenes are multifaceted. For instance, the compound phanginin R has been shown to induce apoptosis in ovarian cancer cells by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and promoting the expression of the tumor suppressor protein p53. researchgate.net Other related compounds trigger apoptosis through the activation of key executioner enzymes like caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP). mdpi.comfrontiersin.org Some cassane diterpenes initiate apoptosis via the extrinsic pathway, which is activated by external death signals, without causing a loss of mitochondrial membrane potential. mdpi.com In contrast, others, like caesalpin G (CAG), have been found to induce apoptosis through endoplasmic reticulum (ER) stress and the unfolded protein response. tandfonline.com

Notably, necrosis, a form of uncontrolled cell death, is generally not a significant outcome of treatment with cassane diterpenes, with studies showing minimal necrotic cell populations even at high concentrations. mdpi.com

The primary reported activity of this compound is against Trypanosoma cruzi, the parasite responsible for Chagas disease. si.edunih.gov Inducing programmed cell death in the parasite is a key therapeutic strategy. conicet.gov.ar Studies on other natural compounds have shown that they can trigger apoptosis-like cell death in T. cruzi, characterized by markers like phosphatidylserine (B164497) exposure on the parasite's cell surface. conicet.gov.ar Sterol biosynthesis inhibitors, for example, can induce different death pathways in T. cruzi depending on the dose, with lower concentrations causing a delayed autophagic cell death and higher concentrations leading to rapid necrotic death. plos.org Given that this compound is active against T. cruzi, it is plausible that its mechanism involves the induction of one of these parasite-specific cell death pathways.

Modulation of Cellular Signaling Pathways Involved in Proliferation and Survival

The ability of cassane diterpenes to induce apoptosis is intrinsically linked to their modulation of critical cellular signaling pathways that govern cell proliferation and survival. Research has identified several key pathways that are perturbed by these compounds.

One significant pathway implicated in the action of cassane diterpenes is the Wnt/β-catenin signaling pathway. tandfonline.com This pathway is crucial for cell proliferation, and its suppression by caesalpin G in pituitary adenoma cells is linked to the induction of apoptosis. tandfonline.com In esophageal cancer cells, a related compound, 3-Deoxysappanchalcone, was found to induce apoptosis and cell cycle arrest by activating the JNK/p38 MAPK signaling pathway. frontiersin.org

Furthermore, some cassane derivatives exert their effects by targeting cellular metabolism to induce oxidative stress. Caesalpin A was shown to inhibit the enzyme glutaminase (B10826351) (GLS) in glioma cells with a specific genetic mutation (IDH1). nih.gov This inhibition leads to a reduction in the antioxidant glutathione (B108866) and activation of nitric oxide synthases, culminating in oxidative stress and apoptosis. nih.gov

In the context of Chagas disease, the parasite T. cruzi is known to manipulate a variety of host cell signaling pathways to ensure its own survival and replication. These include the PI3K/Akt, mTOR, and NF-κB pathways. frontiersin.orgnih.govfrontiersin.orgnih.gov Compounds that are effective against T. cruzi, such as this compound, may therefore exert their effects by interfering with the parasite's ability to hijack these host pathways or by directly targeting signaling cascades within the parasite itself. frontiersin.orgfrontiersin.org

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity, guiding the development of more potent and selective compounds. researchgate.netnih.gov SAR studies on this compound and other cassane diterpenes have identified key structural features that are critical for their biological effects. tandfonline.comsi.edu

The primary SAR investigation for this compound was conducted in the context of its activity against the extracellular (trypomastigote) and intracellular (amastigote) forms of Trypanosoma cruzi. si.edu

Influence of Specific Functional Groups (e.g., Acetate (B1210297) at C-18) on Biological Efficacy

The functional groups attached to the core cassane skeleton play a decisive role in biological efficacy. A key finding from the study of this compound and its analogues is the differential role of the substituent at the C-18 position. si.edu

Acetate at C-18 : The presence of an acetyl group at the C-18 position was found to be responsible for greater activity against the extracellular, infectious form of T. cruzi. si.edu

Hydroxyl at C-18 : Conversely, compounds with a hydroxyl group at C-18 demonstrated increased activity against the intracellular, replicative form of the parasite, which is considered more clinically relevant. si.edunih.gov

Acetate at C-6 : The study also suggested that the presence of an acetate group at the C-6 position may decrease biological activity, possibly due to steric hindrance. si.edu

Broader SAR studies on other cassane diterpenes have highlighted the importance of other functionalities for anticancer activity, including an α,β-unsaturated ketone unit, a carbonyl group at C-12, a hydroxyl group at C-7, and an unsaturated lactone-type ring. nih.govtandfonline.com

| Compound Name | Key Functional Groups | Activity vs. Extracellular T. cruzi (IC₅₀ µM) | Activity vs. Intracellular T. cruzi (IC₅₀ µM) |

|---|---|---|---|

| Compound 6 | C-18 Acetate | 11 | >100 |

| Compound 9 | C-18 Acetate | 16 | >100 |

| Compound 5 | C-18 Hydroxyl | 56 | 16 |

| Compound 7 | C-18 Hydroxyl | 48 | 17 |

| Compound 2 (6β,18-diacetoxycassa-13,15-diene) | C-6 Acetate, C-18 Acetate | 59 | >100 |

Stereochemical Impact on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity, as molecular interactions with biological targets are highly specific. acs.orgresearchgate.net The natural product this compound is a chiral molecule, meaning it has a specific 3D structure. Its full chemical name is 6β,18-diacetoxy-(13),15-ene-7β-hydroxy-12-methoxycassan-12,16-olide. si.edu

The relative stereochemistry of this compound was elucidated through detailed NMR spectroscopy. si.edu For a closely related cassane diterpene, the absolute configuration at the C-6 position was determined to be S using the modified Mosher ester method. This work helps to establish the precise spatial arrangement required for the biological activity observed in this series of compounds. si.edu While studies comparing the activity of different stereoisomers of this compound have not been reported, the defined stereochemistry of the naturally occurring, active compound underscores its importance for its biological function. si.edu

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models use computational and statistical methods to create a mathematical relationship between the chemical structure of a compound and its biological activity. unmul.ac.idscispace.com While no QSAR models have been published specifically for this compound, such models have been developed for the broader cassane diterpene class, demonstrating the feasibility of this approach.

One study successfully developed a QSAR model for cassane-type diterpenes isolated from Caesalpinia crista to predict their antimalarial activity. The resulting mathematical equation correlated the biological activity with the atomic net charges on specific carbon atoms (C1, C2, C3, C4, and C6) of the cassane skeleton. unmul.ac.id Other in silico studies have also been initiated to explore the anti-inflammatory and immunomodulatory activities of cassane diterpenoids using 3D-QSAR methods. acs.org These models can be invaluable for predicting the activity of new, unsynthesized derivatives and for refining the selection of compounds for further testing. researchgate.net

Other Reported Biological Activities and Their Underlying Mechanisms

The most prominently reported biological activity for this compound is its action against Trypanosoma cruzi. si.edunih.gov Beyond this, the broader family of cassane diterpenes, isolated from various plant species, exhibits a wide spectrum of pharmacological effects, suggesting potential additional activities for this compound.

Antitrypanosomal Activity : this compound and its analogues show activity against both the extracellular and intracellular forms of T. cruzi. si.edunih.govresearchgate.net The mechanism likely involves the induction of programmed cell death within the parasite. conicet.gov.ar

Anticancer Activity : Numerous cassane diterpenes have demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines, including pituitary adenoma, glioma, and ovarian cancer. mdpi.comnih.govtandfonline.comresearchgate.net The mechanisms, as detailed in section 6.2.3, primarily involve the induction of apoptosis.

Antibacterial Activity : Several cassane diterpenoids have shown potent activity against both Gram-positive and Gram-negative bacteria, including pathogenic strains like Bacillus cereus and Pseudomonas syringae. frontiersin.orgdoi.orgmdpi.com The mechanism for some of these compounds involves the destruction of the bacterial cell membrane, leading to cell death. doi.orgmdpi.com

Anti-inflammatory Activity : Diterpenes from Caesalpinia minax, including 14 cassane derivatives, have been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis. nih.gov Their activity is linked to the reduced expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov

Insecticidal and Antifeedant Activity : Cassane diterpenoids isolated from Caesalpinia pulcherrima have exhibited significant antifeedant and insecticidal activities against agricultural pests like Plutella xylostella and Mythimna separata. acs.org

This diverse range of biological activities highlights the therapeutic potential of the cassane diterpene chemical scaffold.

Anti-inflammatory Modulations (e.g., Nitric Oxide Inhibition)

A growing body of evidence suggests that cassane diterpenoids possess notable anti-inflammatory effects. frontiersin.org A primary mechanism underlying this activity is the inhibition of nitric oxide (NO) production. frontiersin.orgacs.org Nitric oxide is a critical signaling molecule in the inflammatory process, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory conditions. frontiersin.org

Studies on various cassane diterpenoids isolated from plants of the Caesalpinia genus have demonstrated their ability to suppress NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation. frontiersin.orgnih.gov For instance, certain synthetic and naturally-derived cassane diterpenes have shown potent inhibitory effects on NO release, with some compounds achieving complete inhibition. nih.gov

The inhibitory action of some cassane diterpenoids on NO production has been linked to the down-regulation of iNOS enzyme expression. acs.org One study on new cassane-type diterpenoids from Caesalpinia sinensis revealed that specific compounds with a lactam D-ring exhibited effective inhibition of NO production. acs.org The most potent of these compounds was found to suppress the excessive production of NO by both down-regulating the expression of iNOS and reducing its enzymatic activity. acs.org

Another investigation into a series of thirteen synthetic cassane-type diterpenes found that several compounds significantly inhibited NO production in LPS-activated RAW 264.7 cells. mdpi.com This inhibition of NO release was also associated with a reversion of the macrophage differentiation processes. mdpi.com

The following table summarizes the nitric oxide inhibitory activities of several cassane diterpenoids, illustrating the potential for this class of compounds.

| Compound Name | Source/Type | Cell Line | IC₅₀ for NO Inhibition (µg/mL) | IC₅₀ for NO Inhibition (µM) |

| Compound 16 | Synthetic Cassane Diterpene | RAW 264.7 | 2.98 ± 0.04 | Not Reported |

| Compound 20 | Synthetic Cassane Diterpene | RAW 264.7 | 5.71 ± 0.14 | Not Reported |

| Pterolobirin G | Natural Cassane Diterpene | RAW 264.7 | 4.01 | Not Reported |

| Compound 4 | Lactam-type Cassane Diterpenoid | RAW 264.7 | Not Reported | 8.2 - 11.2 |

| Compound 5 | Lactam-type Cassane Diterpenoid | RAW 264.7 | Not Reported | 8.2 - 11.2 |

| Compound 6 | Lactam-type Cassane Diterpenoid | RAW 264.7 | Not Reported | 8.2 - 11.2 |

Data compiled from multiple studies investigating the anti-inflammatory effects of cassane diterpenoids. acs.orgnih.govmdpi.com

These findings collectively suggest that a key anti-inflammatory mechanism of cassane diterpenoids, and likely this compound, is the modulation of the nitric oxide pathway.

Interactions with Specific Biomolecules or Receptors

The specific molecular targets and receptor interactions of this compound have not yet been extensively elucidated in published research. While its anti-inflammatory activity points towards an interaction with components of inflammatory signaling cascades, such as those involving iNOS, direct binding studies with specific biomolecules or receptors are not currently available.

The structural complexity of this compound and other cassane diterpenoids suggests the potential for specific interactions with biological macromolecules. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), and in silico molecular docking are powerful tools for identifying and characterizing the binding of small molecules to their protein targets. sygnaturediscovery.comgiffordbioscience.com Such studies would be invaluable in pinpointing the direct molecular targets of this compound and understanding the precise mechanism of its biological effects. Future research in this area is necessary to fully uncover the biomolecular interactions that underpin the observed activities of this natural product.

Advanced Analytical Techniques for Chagreslactone Research

Hyphenated Techniques in Natural Product Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable tools in the analysis of complex mixtures like natural product extracts. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. eag.commeasurlabs.com LC-MS/MS is particularly useful for the analysis of chagreslactone for several reasons:

Separation of Complex Mixtures: Natural product extracts are often complex matrices containing numerous compounds. LC effectively separates this compound from other components based on its physicochemical properties. openaccessjournals.com

High Sensitivity and Selectivity: Tandem mass spectrometry (MS/MS) provides a high degree of sensitivity and selectivity. eag.com It involves the selection of a specific precursor ion (the molecular ion of this compound), its fragmentation, and the detection of specific product ions. This process, known as multiple reaction monitoring (MRM), allows for accurate quantification even at very low concentrations. creative-proteomics.com

Structural Information: The fragmentation pattern of this compound in the MS/MS experiment can provide valuable structural information, aiding in its identification and characterization. creative-proteomics.com

For lactone compounds like this compound, it is crucial to achieve chromatographic separation from their corresponding hydroxy acid metabolites, as in-source conversion between the two forms can occur under certain LC/MS/MS conditions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another vital hyphenated technique used for the analysis of volatile and semi-volatile compounds. wikipedia.org While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization can be employed to increase its volatility. GC-MS offers:

High-Resolution Separation: Capillary GC columns provide excellent separation efficiency for complex mixtures. innovatechlabs.com

Definitive Identification: The mass spectrum obtained from the MS detector serves as a molecular fingerprint, allowing for the unambiguous identification of this compound by matching it against spectral libraries. wikipedia.org

Quantitative Analysis: Similar to LC-MS, GC-MS can be used for the quantitative analysis of this compound, often with high precision and accuracy. researchgate.netresearchgate.net

A study on the enantiomeric distribution of other lactones in food samples successfully utilized enantioselective gas chromatography-mass spectrometry, highlighting the technique's applicability for chiral lactone analysis. nih.gov

| Feature | LC-MS/MS | GC-MS |

|---|---|---|

| Principle | Separates compounds based on their interaction with a liquid mobile phase and a solid stationary phase, followed by mass analysis. eag.com | Separates compounds based on their volatility and interaction with a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. wikipedia.org |

| Applicability to this compound | Directly applicable for the analysis of this compound in solution. openaccessjournals.com | May require derivatization to increase the volatility of this compound. |

| Sensitivity | Very high, capable of detecting compounds at trace levels. measurlabs.com | High, particularly with selective ion monitoring (SIM) or tandem MS. thermofisher.com |

| Selectivity | Excellent, especially with tandem MS (MS/MS) which reduces matrix interference. eag.com | Good, with the mass spectrometer providing specific identification. wikipedia.org |

| Key Advantages | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. openaccessjournals.com Provides structural information through fragmentation. creative-proteomics.com | High chromatographic resolution. innovatechlabs.com Extensive spectral libraries for compound identification. |

High-Resolution Mass Spectrometry for Precise Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise identification of unknown compounds like this compound. Unlike nominal mass spectrometers, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to several decimal places. labmanager.com

This high mass accuracy allows for the determination of the elemental composition of a molecule. uni-rostock.de By comparing the experimentally measured exact mass with the theoretical masses of possible elemental formulas, the molecular formula of this compound can be confidently assigned. This is a fundamental step in its structural elucidation.

Key advantages of HRMS in this compound research include:

Unambiguous Formula Determination: The ability to distinguish between ions with the same nominal mass but different elemental compositions (isobars) is a key feature of HRMS. chromatographyonline.com This is crucial for confirming the molecular formula of a new natural product.

Enhanced Confidence in Identification: The high mass accuracy provides a high degree of confidence in the identification of this compound, especially when combined with other spectroscopic data.

Analysis of Complex Samples: In the context of a natural product extract, HRMS can help to differentiate this compound from other co-eluting compounds that may have similar retention times but different elemental compositions. uni-rostock.de

Instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers are commonly used for HRMS analysis due to their exceptional mass resolution and accuracy. uni-rostock.de An Atmospheric Pressure Interface Time-of-Flight (APi-TOF) mass spectrometer, for instance, can achieve a mass accuracy of better than 0.002% and a mass resolving power of 3000 Th/Th. copernicus.org

| Compound | Molecular Formula | Nominal Mass | Exact Mass |

|---|---|---|---|

| This compound (Hypothetical) | C₁₅H₂₂O₄ | 266 | 266.15181 |

| Isobaric Compound A | C₁₄H₁₈N₂O₃ | 266 | 266.13174 |

| Isobaric Compound B | C₁₆H₂₆O₃ | 266 | 266.18819 |

Advanced NMR Experiments for Conformational Analysis and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamic properties of molecules in solution. numberanalytics.comsolubilityofthings.com For a complex molecule like this compound, advanced NMR experiments are essential to unravel its conformational preferences and internal motions. numberanalytics.com

Dynamic NMR (DNMR) spectroscopy, often performed at variable temperatures, is a powerful method for studying stereodynamic processes. unibas.it By analyzing changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with conformational interchanges, such as ring flips or rotations around single bonds. unibas.itcopernicus.org

Key advanced NMR experiments for studying this compound's conformation and dynamics include:

2D NOESY and ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of protons in the molecule. The intensity of the cross-peaks in these spectra is related to the distance between protons, which is crucial for determining the relative stereochemistry and preferred conformation of this compound. ipb.pt

Coupling Constant Analysis: The magnitude of scalar (J) couplings between protons can provide valuable information about the dihedral angles between them, which helps to define the conformation of cyclic and acyclic parts of the molecule. ipb.pt

Computational Modeling: The interpretation of NMR data is often aided by computational methods, such as Density Functional Theory (DFT) calculations. unibas.it Theoretical calculations of NMR chemical shifts and coupling constants for different possible conformations of this compound can be compared with experimental data to identify the most likely structure in solution. csic.es

The combination of advanced NMR techniques and computational modeling provides a detailed picture of the conformational landscape of this compound, which is essential for understanding its biological activity.

Chiral Chromatography for Enantiomeric Purity Assessment

Chirality is a key feature of many natural products, and the different enantiomers of a chiral molecule can have vastly different biological activities. obrnutafaza.hr Therefore, it is crucial to determine the enantiomeric purity of this compound. Chiral chromatography is the most widely used technique for this purpose. phenomenex.blog

Chiral chromatography involves the use of a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound, leading to their separation. obrnutafaza.hr Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be performed in a chiral mode.

Chiral HPLC: This is the most common method for enantiomeric separation. phenomenex.blog A wide variety of CSPs are commercially available, based on different chiral selectors such as polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), Pirkle-type phases, and proteins. obrnutafaza.hrmdpi.com The choice of CSP and mobile phase is critical for achieving successful separation of this compound's enantiomers.

Chiral GC: For volatile or derivatized lactones, chiral GC with a CSP can be an effective method for enantiomeric analysis. gcms.cz Cyclodextrin-based stationary phases are commonly used for this purpose. nih.govgcms.cz

The development of a reliable chiral chromatography method is essential for:

Determining the Enantiomeric Excess (ee): This quantifies the purity of a sample with respect to its enantiomers.

Supporting Asymmetric Synthesis: In the total synthesis of this compound, chiral chromatography is used to monitor the stereoselectivity of key reactions.

Isolating Pure Enantiomers: Preparative chiral chromatography can be used to isolate gram quantities of each enantiomer for biological testing. obrnutafaza.hr

| CSP Type | Chiral Selector | Typical Applications |

|---|---|---|

| Polysaccharide-based | Cellulose or amylose derivatives coated or immobilized on silica (B1680970) gel. mdpi.com | Broad applicability for a wide range of chiral compounds. |

| Pirkle-type | Small chiral molecules covalently bonded to silica gel. obrnutafaza.hr | Separation of various racemates, particularly those with π-acidic or π-basic groups. |

| Protein-based | Proteins like bovine serum albumin (BSA) or α1-acid glycoprotein (B1211001) (AGP) immobilized on silica. obrnutafaza.hr | Separation of chiral drugs and other biologically active molecules. |

| Weak Anion-Exchangers | Based on cinchona alkaloids like quinine (B1679958) and quinidine. hplc.eu | Separation of chiral acidic compounds, including N-protected amino acids. hplc.eu |

Spectroscopic Methods for In Situ Monitoring of Biological Interactions

Understanding how this compound interacts with its biological targets is fundamental to elucidating its mechanism of action. Spectroscopic techniques that can monitor these interactions in real-time and in a non-invasive manner are particularly valuable. numberanalytics.com

Several spectroscopic methods can be employed to study the binding of this compound to proteins or other biomolecules:

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can provide real-time quantitative data on the kinetics and affinity of molecular interactions. nih.gov It measures changes in the refractive index at the surface of a sensor chip where a target biomolecule is immobilized, upon binding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study biomolecular interactions at atomic resolution. parksystems.com Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the this compound molecule are in close contact with its receptor protein. numberanalytics.com

Fluorescence Spectroscopy: Changes in the fluorescence properties of either the target biomolecule (e.g., tryptophan fluorescence in a protein) or a fluorescently labeled this compound analogue upon binding can be used to monitor the interaction and determine binding constants. nih.gov